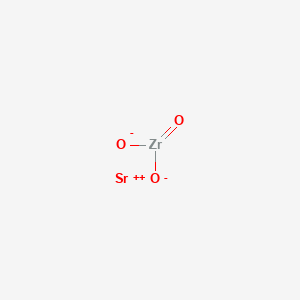

Strontium zirconium trioxide

説明

Synthesis Analysis

Strontium zirconium trioxide nanocrystals have been synthesized using an auto-igniting combustion method, resulting in uniform particles approximately 15–25 nm in size. These nanocrystals demonstrate high density when sintered at 1470 °C for 4 h, indicating their potential for various industrial applications due to their structural and compositional attributes (Thomas et al., 2007).

Molecular Structure Analysis

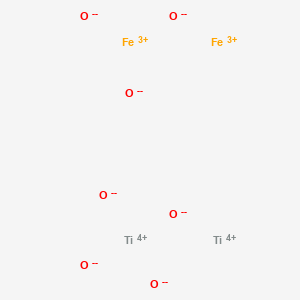

The molecular structure of SrZrO3 has been characterized to exhibit orthorhombic perovskite phosphors, showing an average crystallite size of 48 nm. This structural integrity supports its functional properties, particularly in luminescence applications (Katyayan & Agrawal, 2017).

Chemical Reactions and Properties

SrZrO3 has been evaluated for its ability to exchange strontium ions efficiently, demonstrating high uptake capacity and selectivity. This property is crucial for applications in environmental remediation, such as radioactive Sr-90 removal from contaminated seawater, showcasing its utility in addressing nuclear waste management challenges (Zhang et al., 2018).

Physical Properties Analysis

The dielectric and magnetic properties of strontium zirconium compounds have been explored, revealing that doping with zirconium and copper influences the dielectric parameters and magnetic saturation, suggesting potential for use in electronic devices and magnetic recording media (Ashiq et al., 2014).

Chemical Properties Analysis

Strontium zirconate has been synthesized and characterized as a heterogeneous catalyst for biodiesel production. Its catalytic activity was significantly influenced by the synthesis method, with the citrate route in acidic media showing promising results for ester yield, highlighting its potential in renewable energy applications (Lima et al., 2012).

科学的研究の応用

-

Electronic Ceramics and Refractory Materials

-

Fuel Cells and Hydrogen Sensors

-

Device Applications

-

Medicine and Dentistry

-

Environmental Sciences

- Field : Environmental Science

- Application : Strontium-conjugated nanomaterials exhibit the antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . Strontium nanoparticles are also used in wastewater treatment, agriculture, and as gas sensors to sense several toxic gases .

-

High-Temperature Applications

-

Nanocatalysts and Nanosensors

-

Investment Casting

- Field : Metallurgy

- Application : Strontium zirconate has been investigated for its potential as a refractory mold material in investment casting .

- Method : A robust yet simple procedure was developed to examine both the liquid–solid and solid–solid interactions using pellets in drop casting and diffusion couple methods .

-

Insulators in Electronics

Safety And Hazards

将来の方向性

Strontium zirconium trioxide has potential applications in various fields. It can be used in electronic ceramics and refractory materials due to its high melting temperature . It can also be applied in fuel cells and hydrogen sensors due to their proton conductivity at high temperatures . Future research may focus on exploring these applications further .

特性

IUPAC Name |

strontium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Zr/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCTVDGKMTZSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

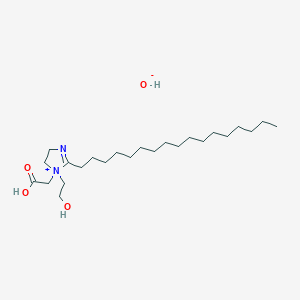

[O-][Zr](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrZrO3, O3SrZr | |

| Record name | Strontium zirconate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_zirconate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Strontium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Strontium zirconium trioxide | |

CAS RN |

12036-39-4 | |

| Record name | Strontium zirconium oxide (SrZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。